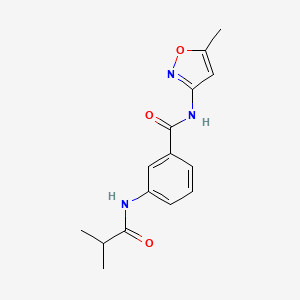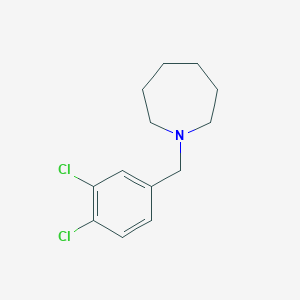
2-(4-cyanophenoxy)-N-(2-ethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-cyanophenoxy)-N-(2-ethylphenyl)acetamide, also known as GW501516, is a synthetic compound that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was first synthesized in the 1990s by GlaxoSmithKline as a potential treatment for metabolic disorders such as obesity and type 2 diabetes. However, it gained popularity in the sports industry as a performance-enhancing drug due to its ability to increase endurance and fat burning.
作用機序
2-(4-cyanophenoxy)-N-(2-ethylphenyl)acetamide works by activating PPARδ, a nuclear receptor that regulates the expression of genes involved in fatty acid metabolism, glucose metabolism, and inflammation. Activation of PPARδ leads to increased expression of genes involved in fatty acid oxidation, which results in increased energy production and fat burning. It also leads to increased glucose uptake and improved glucose metabolism.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In animal studies, it has been shown to increase endurance performance, improve glucose metabolism, and reduce inflammation. It has also been shown to increase the expression of genes involved in fatty acid oxidation and decrease the expression of genes involved in fat storage.
実験室実験の利点と制限
One advantage of using 2-(4-cyanophenoxy)-N-(2-ethylphenyl)acetamide in lab experiments is its ability to activate PPARδ, which can lead to changes in gene expression that are relevant to various fields of research. However, one limitation is that it has been shown to have potential side effects, such as the development of cancer in animal studies. Therefore, caution must be taken when using this compound in lab experiments.
将来の方向性
There are several potential future directions for research on 2-(4-cyanophenoxy)-N-(2-ethylphenyl)acetamide. One direction is to investigate its potential use in the treatment of metabolic disorders such as obesity and type 2 diabetes. Another direction is to investigate its effects on inflammation and immune function. Additionally, further research is needed to better understand its potential side effects and safety profile.
合成法
The synthesis of 2-(4-cyanophenoxy)-N-(2-ethylphenyl)acetamide involves several steps, starting with the reaction of 4-cyanophenol with ethyl chloroacetate to form 4-cyanophenoxyethyl acetate. This intermediate is then reacted with 2-ethylphenylmagnesium bromide to form the final product, this compound. The synthesis process is complex and requires expertise in organic chemistry.
科学的研究の応用
2-(4-cyanophenoxy)-N-(2-ethylphenyl)acetamide has been extensively studied for its potential applications in various fields of research. In the field of sports science, it has been investigated for its ability to enhance endurance performance and fat burning. In animal studies, this compound has been shown to increase the expression of genes involved in fatty acid oxidation and improve glucose metabolism. It has also been studied for its potential use in the treatment of metabolic disorders such as obesity and type 2 diabetes.
特性
IUPAC Name |
2-(4-cyanophenoxy)-N-(2-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-2-14-5-3-4-6-16(14)19-17(20)12-21-15-9-7-13(11-18)8-10-15/h3-10H,2,12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRLVLCYTQUVHNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(5-chloro-2-thienyl)sulfonyl]-4-(2,5-dimethoxybenzyl)piperazine](/img/structure/B5765107.png)



![3-(2-furyl)-N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}acrylamide](/img/structure/B5765136.png)






![2-[(2-amino-2-oxoethoxy)imino]-2-cyano-N-phenylacetamide](/img/structure/B5765187.png)
